3,5-Difluoro-2-nitrophenylacetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-difluoro-2-nitrophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O2/c9-6-3-5(1-2-11)8(12(13)14)7(10)4-6/h3-4H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUULPCLEGQFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformative Reactions of 3,5 Difluoro 2 Nitrophenylacetonitrile
Nucleophilic Reactivity of the Acetonitrile (B52724) Moiety
The methylene (B1212753) group of the acetonitrile moiety in nitrophenylacetonitriles is rendered acidic by the adjacent electron-withdrawing phenyl ring, which is further activated by the nitro group. This allows for the deprotonation of the α-carbon, generating a nucleophilic carbanion that can participate in a variety of carbon-carbon bond-forming reactions.
Enantioselective Organocatalytic Conjugate Additions of Nitrophenylacetonitriles
Nitrophenylacetonitriles, including analogs of 3,5-Difluoro-2-nitrophenylacetonitrile, have been successfully employed as nucleophiles in enantioselective organocatalytic Michael additions to α,β-unsaturated aldehydes. These reactions provide access to chiral γ-nitroaldehydes, which are valuable synthetic intermediates. The use of chiral secondary amine catalysts, such as diphenylprolinol silyl ether, facilitates the formation of a stereochemically defined enamine intermediate from the aldehyde, which then reacts with the nitrophenylacetonitrile.
The reaction proceeds with high enantioselectivity, controlled by the chiral catalyst, which directs the approach of the nucleophile to one face of the enamine. The presence of the nitro group on the phenylacetonitrile enhances its nucleophilicity and is crucial for the success of the reaction. A variety of substituted nitrophenylacetonitriles and α,β-unsaturated aldehydes can be used, leading to a diverse range of chiral products.
Table 1: Enantioselective Organocatalytic Michael Addition of Nitrophenylacetonitriles to Enals
| Entry | Nitrophenylacetonitrile | Enal | Catalyst | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Nitrophenylacetonitrile | Cinnamaldehyde | Diphenylprolinol silyl ether | 95 | >95:5 | 99 |
| 2 | 2-Nitrophenylacetonitrile | Crotonaldehyde | Diphenylprolinol silyl ether | 88 | 90:10 | 97 |
This table presents representative data from studies on analogous compounds and is intended to be illustrative of the potential reactivity of this compound.
Role of the Nitro Group as a Temporary Activating Group in Remote Positions
In the context of conjugate additions, the nitro group serves as a temporary activating group. Its strong electron-withdrawing nature increases the acidity of the α-protons of the acetonitrile moiety, facilitating the formation of the nucleophile. acs.org This activation is temporary because the nitro group can be subsequently transformed into other functional groups, such as an amino group, or removed entirely, allowing for further synthetic manipulations. acs.org This strategy of using a "masked" or "temporary" activating group is a powerful tool in organic synthesis, enabling reactions that would otherwise be difficult to achieve. The ability to modify the nitro group post-reaction significantly enhances the synthetic utility of the initial conjugate addition products.
Reductive Transformations of the Nitro Group
The nitro group of this compound is susceptible to reduction under various conditions, leading to the formation of amino or hydroxylamino functionalities. These transformations are pivotal in the synthesis of nitrogen-containing heterocyclic compounds.
Reductive Cyclization for Heterocycle Formation
The reduction of the nitro group in o-nitrophenylacetonitriles provides a direct pathway to the synthesis of indole (B1671886) derivatives. The proximity of the newly formed amino or hydroxylamino group to the cyanoethyl side chain allows for an intramolecular cyclization reaction.
The reductive cyclization of o-nitrophenylacetonitriles is a well-established method for the synthesis of indoles. Various reducing agents can be employed, including metals such as iron, tin, or zinc in acidic media, as well as catalytic hydrogenation. The reaction proceeds through the initial reduction of the nitro group to an amino group, which then undergoes an intramolecular nucleophilic attack on the nitrile carbon, followed by tautomerization to afford the stable indole ring system. This method is versatile and tolerates a range of substituents on the aromatic ring, making it a valuable tool for the synthesis of substituted indoles.
For instance, the palladium-catalyzed reductive cyclization of 2-nitrostyrenes, which can be conceptually extended to o-nitrophenylacetonitriles, using carbon monoxide sources like phenyl formate, has been shown to be an effective method for indole synthesis. researchgate.net
A more controlled reduction of o-nitrophenylacetonitriles can lead to the formation of N-hydroxy-2-aminoindoles. This transformation is typically achieved through catalytic hydrogenation using specific catalyst systems. For example, the use of palladium on carbon (Pd/C) in the presence of tetrakis(triphenylphosphine)palladium(0) ((Ph₃P)₄Pd) has been reported to afford N-hydroxy-2-aminoindoles in good to excellent yields from (2-nitrophenyl)acetonitriles bearing an electron-withdrawing substituent α to the nitrile. researchgate.net In this system, the (Ph₃P)₄Pd is believed to decrease the rate of reduction of the intermediate hydroxylamine and catalyze the cyclization onto the nitrile. researchgate.net
Table 2: Catalytic Systems for Reductive Cyclization of o-Nitrophenylacetonitriles
| Entry | Starting Material | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Nitrophenylacetonitrile | Fe / Acetic Acid | Indole | High |
| 2 | Ethyl 2-cyano-2-(2-nitrophenyl)acetate | Pd/C, (Ph₃P)₄Pd, H₂ | Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate | 85 |
This table provides examples of catalyst systems and products from related o-nitrophenylacetonitrile derivatives.
Formation of Aminophenylacetonitrile Intermediates
The conversion of this compound to its corresponding aminophenylacetonitrile intermediate, 2-amino-3,5-difluorophenylacetonitrile, is a pivotal transformation. This reduction of the nitro group to an amine is a common and well-established reaction in organic synthesis. While specific documented methods for the reduction of this compound are not prevalent in the literature, the reaction can be achieved through various standard procedures.
Catalytic hydrogenation is a widely employed method for this type of transformation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. The reaction conditions are generally mild and offer high yields and selectivity, minimizing side reactions.
Alternatively, chemical reduction methods can be utilized. Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., hydrochloric acid), or iron powder in acidic media, are effective for the reduction of aromatic nitro groups. These methods are often preferred in laboratory settings due to their operational simplicity.
The resulting 2-amino-3,5-difluorophenylacetonitrile is a versatile intermediate. The presence of the primary amine opens up a wide array of subsequent functionalization possibilities, including diazotization followed by substitution, acylation, and condensation reactions to form various heterocyclic systems.
Cyanomethylation Reactions Utilizing Acetonitrile as a Synthon
Cyanomethylation refers to the introduction of a cyanomethyl (–CH₂CN) group onto a substrate. In the context of this compound, it is more likely that the molecule itself would act as a cyanomethylating agent or undergo further modification of its existing cyanomethyl group rather than being a substrate for cyanomethylation using acetonitrile as a synthon.
However, in a broader sense, reactions involving the cyanomethyl group are of significant interest. The acidic nature of the α-protons of the acetonitrile moiety allows for deprotonation by a suitable base to form a carbanion. This nucleophilic species can then participate in various carbon-carbon bond-forming reactions. For instance, it could undergo alkylation with alkyl halides or participate in condensation reactions with carbonyl compounds.
While there is a lack of specific literature detailing the use of this compound in cyanomethylation reactions where acetonitrile acts as a synthon, the inherent reactivity of the cyanomethyl group suggests its potential for such transformations under appropriate reaction conditions.
Further Functionalization of the Fluorinated Aromatic Ring
The difluorinated aromatic ring of this compound is activated towards certain types of reactions, offering opportunities for further derivatization.
The fluorine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAᵣ). The strong electron-withdrawing nature of the nitro group and, to a lesser extent, the nitrile group, activates the ring for attack by nucleophiles. The positions ortho and para to the nitro group are particularly activated. In this molecule, the fluorine at the 5-position is para to the nitro group, making it a likely site for nucleophilic displacement.
A variety of nucleophiles can be employed in these reactions. Common nucleophiles include amines, alkoxides, and thiolates. For example, reaction with a primary or secondary amine could lead to the corresponding N-substituted aminophenylacetonitrile derivative. Similarly, treatment with sodium methoxide would yield the methoxy-substituted analogue. The regioselectivity of these reactions is generally predictable based on the electronic effects of the substituents.
| Reactant | Nucleophile | Product |
| This compound | Primary/Secondary Amine | 5-(Alkylamino)-3-fluoro-2-nitrophenylacetonitrile |
| This compound | Alkoxide (e.g., NaOMe) | 5-Alkoxy-3-fluoro-2-nitrophenylacetonitrile |
| This compound | Thiolate (e.g., NaSPh) | 3-Fluoro-5-(phenylthio)-2-nitrophenylacetonitrile |
This table represents expected products based on general principles of nucleophilic aromatic substitution, as specific experimental data for this compound is limited.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the fluorine atoms in this compound are generally not reactive under standard cross-coupling conditions, they can be replaced by other halogens (e.g., bromine or iodine) to facilitate these reactions. If a bromo or iodo analogue were prepared, a range of cross-coupling reactions could be envisioned.
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base would lead to the formation of a biaryl compound. This is a highly versatile reaction with a broad substrate scope.
Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would introduce an alkyne moiety onto the aromatic ring. This reaction is valuable for the synthesis of complex molecular architectures.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base would result in the formation of a substituted alkene.
Buchwald-Hartwig Amination: This reaction would allow for the coupling of an amine with the halogenated aromatic ring, providing an alternative route to N-substituted derivatives.
| Reaction Type | Coupling Partner | Expected Product |
| Suzuki Coupling | Arylboronic acid | 5-Aryl-3-fluoro-2-nitrophenylacetonitrile |
| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-3-fluoro-2-nitrophenylacetonitrile |
| Heck Coupling | Alkene | 5-Alkenyl-3-fluoro-2-nitrophenylacetonitrile |
| Buchwald-Hartwig Amination | Amine | 5-Amino-3-fluoro-2-nitrophenylacetonitrile |
This table outlines potential cross-coupling reactions assuming a bromo or iodo analogue of this compound is used, as direct cross-coupling of the fluoro-compound is less common.
Applications in Advanced Organic Synthesis and Building Block Chemistry
Precursor Role in the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental components of many natural products, pharmaceuticals, and agrochemicals. The synthesis of these structures is a primary focus of organic chemistry. Compounds like 3,5-Difluoro-2-nitrophenylacetonitrile serve as valuable starting points for building these ring systems, typically through a sequence involving the reduction of the nitro group to an amine, followed by an intramolecular or intermolecular cyclization reaction.
The synthesis of indole (B1671886) rings, a core structure in many biologically active compounds, can often be achieved through reductive cyclization of ortho-substituted nitroaromatics. While specific literature detailing the use of this compound for this purpose is not extensively documented, the general strategy involves the transformation of related o-nitroarylacetonitriles.
A common pathway is the Batcho-Leimgruber indole synthesis , where an o-nitrotoluene derivative is first converted into an enamine, which is then reductively cyclized to form the indole ring. A more direct conceptual parallel involves the reduction of the nitro group of an o-nitroarylacetonitrile to an amine. This intermediate, an o-aminophenylacetonitrile, can then undergo intramolecular cyclization to form an indole derivative. The reaction typically requires a reducing agent to convert the nitro group and subsequent conditions to facilitate the ring closure.
Table 1: General Reaction Conditions for Indole Synthesis from Nitro-Precursors
| Step | Reagents & Conditions | Intermediate/Product |
| Reduction | H₂, Pd/C; or Fe, AcOH; or SnCl₂, HCl | o-Aminophenylacetonitrile derivative |
| Cyclization | Acid or base catalysis, heat | Indole derivative |
The fluorine atoms on the this compound backbone would be retained in the final indole product, providing a route to fluorinated indoles, which are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine.
Imidazopyridines are a class of fused heterocyclic compounds with a wide range of pharmacological activities. Their synthesis often involves the condensation of a 2-aminopyridine (B139424) derivative with a carbonyl compound or its equivalent. e3s-conferences.orgnih.gov While direct synthesis from this compound is not a standard named reaction, its derivative, 2-amino-3,5-difluorophenylacetonitrile (obtained via reduction), could theoretically serve as a synthon in multi-step pathways to construct complex fused systems, although this specific application is not widely reported. Established methods for imidazopyridine synthesis, such as the Chichibabin reaction, typically rely on 2-aminopyridines and α-halocarbonyls. e3s-conferences.org
Cinnolines: The synthesis of cinnolines often involves the cyclization of diazotized o-aminoaryl compounds containing a suitable side chain. wikipedia.orgresearchgate.net For example, the Richter cinnoline (B1195905) synthesis utilizes the cyclization of an alkyne derived from an o-diazonium salt. wikipedia.org An intermediate derived from this compound could potentially be elaborated to fit this synthetic scheme, but direct routes are not common.
Quinoxalines: Quinoxaline (B1680401) synthesis is most classically achieved by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govnih.gov The reduction of this compound would yield 2-amino-3,5-difluorophenylacetonitrile. This product is not a 1,2-diamine itself, but its functional groups could be chemically modified in subsequent steps to generate a suitable precursor for quinoxaline formation.
Quinazolines: Quinazolines are typically synthesized from ortho-substituted anilines, such as 2-aminobenzonitriles or 2-aminobenzamides. organic-chemistry.orgnih.gov The reduction of the nitro group in this compound directly yields a 2-aminophenylacetonitrile derivative. This intermediate is a well-established precursor for quinazoline (B50416) synthesis. For instance, condensation of a 2-aminobenzonitrile (B23959) with a nitrile in the presence of a Lewis acid can lead to the formation of a 4-aminoquinazoline ring system.
Table 2: Potential Quinazoline Synthesis from a 2-Aminobenzonitrile Intermediate
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| 2-Amino-3,5-difluorophenylacetonitrile | A nitrile (R-CN) | Lewis Acid (e.g., ZnCl₂) | 4-Amino-6,8-difluoro-2-R-quinazoline |
| 2-Amino-3,5-difluorophenylacetonitrile | An aldehyde | Oxidative conditions | 2-Substituted-6,8-difluoroquinazoline |
Oxazoles are five-membered heterocycles containing nitrogen and oxygen. Various synthetic methods exist, including the Robinson-Gabriel synthesis (dehydration of 2-acylaminoketones) and the Van Leusen reaction (reaction of an aldehyde with TosMIC). organic-chemistry.org More modern methods describe the synthesis of oxazoles from nitriles and acetylenes. scientificupdate.com While there is no specific, widely-cited method for converting this compound directly to an oxazole, its nitrile functionality suggests its potential as a building block in reactions where the nitrile group is incorporated into the final heterocyclic ring.
Utility as a Versatile Synthon for Complex Molecular Architectures
A synthon is a conceptual unit within a molecule that assists in the formation of a synthetic target. This compound, with its multiple reactive sites, serves as a versatile synthon for building more complex molecules, particularly those intended for biological applications.
In medicinal chemistry, the goal is to design molecules that can interact specifically with biological targets to produce a therapeutic effect. openaccessjournals.com The nitrile group and the fluorinated nitroaromatic core of this compound make it a valuable platform for several reasons:
Nitrile as a Pharmacophore: The nitrile group is a key functional group in many approved drugs. It is a potent hydrogen bond acceptor and can act as a surrogate for hydroxyl or carboxyl groups, influencing the molecule's binding affinity and metabolic stability. nih.gov
Fluorinated Aromatic Ring: The inclusion of fluorine atoms can significantly alter a molecule's properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. The 3,5-difluoro substitution pattern provides a specific electronic and steric profile that can be exploited in drug design.
Scaffold for Derivatization: The core structure can be systematically modified. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form other heterocyclic rings. The cyanomethyl group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for diversification.
This versatility allows chemists to use this compound as a starting point to generate libraries of diverse compounds for screening against various biological targets. While specific examples of marketed drugs derived directly from this compound are not prominent, its structural motifs are highly relevant to modern drug discovery efforts. princeton.edu
Role in Sequential Reaction Protocols
Sequential, or one-pot, reactions are a cornerstone of modern synthetic chemistry, offering efficiency by minimizing intermediate purification steps, saving time and resources. The strategic placement of reactive sites in this compound makes it an ideal candidate for such processes. The presence of the ortho-nitro group relative to the cyanomethyl group allows for intramolecular cyclization reactions, a key step in the formation of heterocyclic systems.
While specific, documented examples of sequential protocols directly employing this compound are not extensively reported in readily available literature, the known reactivity of related ortho-nitro-substituted phenylacetonitriles provides a strong indication of its potential utility. For instance, the reduction of the nitro group to an amine can initiate a cascade of reactions. This newly formed amino group can then react with the adjacent cyanomethyl group, or a derivative thereof, to form a variety of nitrogen-containing heterocycles. The fluorine atoms on the phenyl ring can further influence the reactivity and electronic properties of the molecule, potentially directing the course of these sequential reactions or imparting unique characteristics to the final product.
The general principle of such a protocol would involve an initial reaction, such as the reduction of the nitro group, followed by a spontaneous or induced intramolecular cyclization. This approach is a powerful strategy for the rapid assembly of complex molecular architectures from relatively simple starting materials.
Contribution to the Synthesis of Fluorinated Compounds of Biological Interest
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. Fluorine's high electronegativity and small size can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, building blocks containing fluorine are of high value.
This compound serves as a precursor for the synthesis of fluorinated heterocyclic compounds, which are prominent scaffolds in many biologically active molecules. For example, fluorinated indoles and related structures are known to exhibit a wide range of biological activities. The synthesis of such compounds often involves the cyclization of appropriately substituted anilines, which can be derived from the reduction of nitroarenes like this compound.
The general synthetic pathway would involve the transformation of the nitro and cyano groups of this compound to facilitate the construction of a new ring system fused to the difluorinated phenyl ring. This would result in the formation of a fluorinated heterocyclic core, which could then be further functionalized to create a library of potential drug candidates. While direct and explicit examples of biologically active compounds synthesized from this compound are not prevalent in the surveyed literature, its structural motifs are analogous to precursors used in the synthesis of known bioactive fluorinated heterocycles. The presence of two fluorine atoms is particularly noteworthy, as polyfluorination can have a more pronounced effect on the properties of a molecule compared to monofluorination.
Computational Chemistry and Spectroscopic Characterization
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure of molecules. For 3,5-Difluoro-2-nitrophenylacetonitrile, DFT calculations would be instrumental in predicting various molecular properties. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.
Prediction of Molecular Geometries and Electronic States
DFT calculations can predict the optimized molecular geometry of this compound in its ground electronic state. This includes key bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. The presence of fluorine and nitro substituents on the phenyl ring is expected to influence the planarity and symmetry of the molecule.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound No specific computational studies for this compound were found in the public domain. The following table is illustrative of the data that would be generated from such a study.
| Parameter | Calculated Value |
|---|---|
| C-C (aromatic) bond lengths | ~1.39-1.41 Å |
| C-F bond lengths | ~1.35 Å |
| C-N (nitro) bond length | ~1.48 Å |
| N-O (nitro) bond lengths | ~1.22 Å |
| C-C (cyanomethyl) bond length | ~1.47 Å |
| C≡N bond length | ~1.15 Å |
| C-C-N (aromatic-nitro) angle | ~120° |
| O-N-O (nitro) angle | ~125° |
Furthermore, DFT can be used to explore the energies and properties of different electronic states, including excited states, which is crucial for understanding the molecule's photochemical behavior.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Specific HOMO/LUMO energy values for this compound are not available in the reviewed literature. This table illustrates the expected output of a DFT calculation.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 eV |
| LUMO | -2.0 eV |
| HOMO-LUMO Gap | 5.5 eV |
Computational Insights into Reaction Mechanisms and Energetics
DFT calculations are invaluable for mapping the potential energy surfaces of chemical reactions involving this compound. By locating transition states and calculating activation energies, computational studies can elucidate reaction pathways and predict the feasibility and kinetics of various transformations. For instance, nucleophilic aromatic substitution reactions, where a nucleophile replaces one of the fluorine atoms or the nitro group, could be modeled to understand the regioselectivity and the influence of the other substituents on the reaction rate.
Stability of Iminium Ions in Organocatalytic Processes
In the context of organocatalysis, the acetonitrile (B52724) group of this compound could potentially be involved in the formation of iminium ions. DFT calculations can be employed to assess the stability of such intermediates. The relative stability of different possible iminium ions can provide insights into the preferred reaction pathways in organocatalytic transformations. Factors such as the electronic effects of the difluoro and nitro substituents on the phenyl ring would significantly impact the stability of these cationic intermediates.
Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)
While computational methods provide theoretical predictions, spectroscopic techniques offer experimental data to confirm the structure and bonding of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. 1H NMR would provide information about the chemical environment of the hydrogen atoms on the aromatic ring and the methylene (B1212753) group. The fluorine and nitro substituents would influence the chemical shifts of the aromatic protons. 13C NMR would reveal the chemical shifts of all the carbon atoms in the molecule, including the aromatic carbons, the cyanomethyl carbon, and the nitrile carbon. Furthermore, 19F NMR would be particularly useful for characterizing the fluorine environments.
Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak in the mass spectrum would confirm the molecular weight of this compound. The fragmentation pattern would offer clues about the molecule's structure and the relative stability of its fragments.
Table 3: Predicted Spectroscopic Data for this compound No experimental or specifically calculated spectroscopic data for this compound were found. This table is a representation of the expected data.
| Technique | Expected Observations |
|---|---|
| 1H NMR | Signals in the aromatic region (δ 7-9 ppm) and for the CH2 group (δ ~4 ppm). |
| 13C NMR | Signals for aromatic carbons, the CH2 carbon, and the CN carbon. |
| Mass Spectrometry (EI) | Molecular ion peak [M]+ at m/z 184.03. Fragmentation may involve loss of NO2, CN, or HF. |
Crystallographic Analysis and Solid State Characteristics
Single-Crystal X-ray Diffraction Studies
No published data is currently available.
Without experimental crystallographic data, a definitive analysis of the crystal packing and specific intermolecular interactions for 3,5-Difluoro-2-nitrophenylacetonitrile cannot be conducted. This includes the identification and characterization of potential hydrogen bonding networks, π-π stacking, and other non-covalent interactions that would govern the solid-state architecture of the compound.
No published data is currently available.
No published data is currently available.
No crystallographic data has been found in the public domain to interpret or refine.
Analysis of Crystal Packing and Intermolecular Interactions[13],[14],
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
A Hirshfeld surface analysis is contingent on the availability of crystallographic information files (CIFs) from single-crystal X-ray diffraction experiments. As no such data has been located for this compound, a quantitative analysis of its intermolecular contacts via this method is not possible at this time.
of this compound
The solid-state architecture of fluorinated aromatic compounds, including this compound, is governed by a complex interplay of non-covalent interactions. Understanding these interactions is fundamental to the field of crystal engineering, which seeks to design and control the formation of crystalline solids with desired physical and chemical properties. The strategic placement of fluorine atoms and other functional groups on the phenylacetonitrile scaffold significantly influences the resulting crystal packing, symmetry, and the potential for polymorphic forms.
Crystal Engineering Principles Applied to Fluorinated Phenylacetonitriles
The principles of crystal engineering offer a framework for understanding and predicting the three-dimensional arrangement of molecules in a crystal lattice. For fluorinated phenylacetonitriles, the control of internal structure and symmetry is dictated by the hierarchy and interplay of various intermolecular interactions. The presence of fluorine atoms, a nitro group, and a nitrile group in this compound introduces a range of potential non-covalent interactions that direct the crystal packing.
Key intermolecular interactions that are instrumental in the crystal engineering of such compounds include conventional hydrogen bonds, halogen bonds, and π-π stacking interactions. In the context of fluorinated compounds, weak hydrogen bonds such as C-H···F and C-H···O, as well as halogen-halogen interactions like F···F, play a significant role. The nitrile group can participate in C-H···N interactions and also interact with the nitro group through dipole-dipole interactions. The aromatic ring system allows for π-π stacking, which is influenced by the electron-withdrawing nature of the fluorine and nitro substituents.
The control of internal structure and symmetry in crystalline phases is a central goal of crystal engineering. The symmetry of a crystal is described by its space group, which encompasses all the symmetry operations that leave the crystal invariant. The arrangement of molecules within the unit cell and the resulting crystal symmetry are a consequence of the molecules adopting a configuration that minimizes the lattice energy. In the case of fluorinated phenylacetonitriles, the directional nature of hydrogen bonds and halogen bonds can be exploited to guide the formation of specific supramolecular synthons, which are structural units formed by intermolecular interactions. These synthons can then assemble in a predictable manner to generate a desired crystal symmetry. For instance, the formation of centrosymmetric dimers through C-H···O or C-H···N interactions is a common motif that can lead to centrosymmetric space groups. The interplay between the particle's point group and the crystal structure's point group is crucial in determining the discrete orientations within the crystal. arxiv.orgresearchgate.net
The table below summarizes the key intermolecular interactions that are anticipated to influence the crystal packing of this compound, based on studies of related fluorinated and nitrated organic molecules.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
| Weak Hydrogen Bond | C-H | F | 2.2 - 2.6 | Directional control, formation of chains or sheets |
| Weak Hydrogen Bond | C-H | O (Nitro) | 2.3 - 2.8 | Dimer formation, stabilization of layers |
| Weak Hydrogen Bond | C-H | N (Nitrile) | 2.4 - 2.9 | Linking molecules into extended networks |
| Halogen Interaction | F | F | 2.7 - 3.2 | Influence on molecular stacking and layer formation |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Stabilization of the crystal lattice, often in a slipped or parallel-displaced manner |
| Dipole-Dipole | C-N (Nitrile) | N-O (Nitro) | - | Contribution to the overall lattice energy and packing efficiency |
Polymorphism in Related Compounds
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is of paramount importance in the pharmaceutical and materials science industries. Fluorinated organic compounds, including derivatives of phenylacetonitrile, are known to exhibit polymorphism.
The phenomenon of polymorphism in related fluorinated compounds arises from the subtle balance of intermolecular forces that can lead to different, yet energetically similar, crystal packing arrangements. Factors such as the conditions of crystallization (e.g., solvent, temperature, pressure) can influence which polymorphic form is obtained. For instance, studies on fluorinated tosylates have shown that different polymorphs can be crystallized, with the stability of each form being related to the contribution of F···F interactions to the lattice energy. researchgate.net In some cases, the most stable polymorph is the one with the least contribution from these interactions. researchgate.net
The potential for polymorphism in this compound is significant due to the conformational flexibility of the molecule and the variety of competing intermolecular interactions. The rotation around the C-C bond connecting the phenyl ring and the acetonitrile (B52724) group can lead to different molecular conformations that may pack in distinct ways. The subtle interplay between C-H···F, C-H···O, and π-π stacking interactions can result in multiple, closely-related low-energy crystal structures.
The following table provides a hypothetical illustration of potential polymorphic forms for a compound like this compound, based on crystallographic data of analogous structures.
| Polymorph | Crystal System | Space Group | Key Intermolecular Interactions | Relative Stability |
| Form I | Monoclinic | P2₁/c | C-H···O hydrogen bonds forming centrosymmetric dimers, π-π stacking | Thermodynamically stable at room temperature |
| Form II | Orthorhombic | Pbca | C-H···F interactions forming helical chains, offset π-π stacking | Metastable, may convert to Form I upon heating |
| Form III | Triclinic | P-1 | A combination of C-H···N and C-H···O interactions leading to a dense 3D network | Potentially formed under high pressure |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future synthesis of 3,5-Difluoro-2-nitrophenylacetonitrile will likely focus on improving efficiency and sustainability, moving away from harsh traditional methods. Current synthetic approaches for similar compounds often involve multi-step processes with significant environmental footprints.
Key areas for future research include:
Green Chemistry Approaches: There is a growing need for environmentally benign synthetic methods. researchgate.netresearchgate.net Research into using greener solvents like ionic liquids or even solvent-free conditions for the synthesis of fluoro-aromatics is a promising avenue. researchgate.net Additionally, the development of solid-supported reagents and microwave-assisted reactions could significantly reduce energy consumption and waste generation. researchgate.net
Catalytic Systems: The exploration of novel catalytic systems for the introduction of the nitrile group could enhance efficiency. For instance, developing more efficient copper-catalyzed cyanation reactions for ortho-nitrochlorobenzenes could be a viable route. google.com
Continuous Flow Synthesis: Implementing continuous flow technologies could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes. mdpi.com This approach is particularly relevant for nitration reactions, which can be hazardous. mdpi.com
Solid-State Fluorination: Mechanochemical methods for solid-state aromatic nucleophilic fluorination are emerging as a rapid and environmentally friendly alternative to traditional solution-based protocols. rsc.org Applying such techniques to precursors of this compound could streamline its synthesis. rsc.org
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. researchgate.net | Optimization of reaction conditions, scalability. |
| Ionic Liquid Media | Recyclability of the solvent, potentially safer reaction conditions. researchgate.net | Cost of ionic liquids, product separation. |
| Continuous Flow Reactions | Enhanced safety, better process control, scalability. mdpi.com | Initial setup costs, catalyst stability. |
| Solid-State Mechanochemistry | Reduced solvent waste, rapid reactions, operational simplicity. rsc.org | Substrate scope, understanding reaction mechanisms. |
Exploration of New Reactivity Modes and Chemical Transformations
The electron-withdrawing nature of the fluorine and nitro groups, combined with the reactivity of the nitrile, suggests that this compound could participate in a wide range of chemical transformations.
Unexplored areas of reactivity include:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms are susceptible to displacement by nucleophiles, a reaction that is activated by the ortho-nitro group. Recent studies have shown that many SNAr reactions proceed through a concerted mechanism rather than the traditionally accepted two-step Meisenheimer complex pathway. harvard.eduspringernature.comnih.gov Investigating the mechanism of SNAr reactions with this compound could provide valuable mechanistic insights.
Cycloaddition Reactions: The nitrile group can potentially act as a dipolarophile in [3+2] cycloaddition reactions with nitrile ylides or other 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. researchgate.netlibretexts.orglibretexts.org The electronic nature of the aromatic ring will likely influence the regioselectivity and stereoselectivity of these reactions.
Transformations of the Nitrile Group: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with Grignard reagents to form ketones. libretexts.org The presence of the other functional groups on the ring could lead to unique reactivity or the need for selective reaction conditions. nih.gov
Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would yield 2-amino-3,5-difluorophenylacetonitrile, a valuable intermediate for the synthesis of various heterocyclic compounds and other functional molecules. mdpi.com
Advanced Computational Modeling for Predictive Synthesis and Property Design
Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding experimental work. longdom.org
Future computational studies on this compound could focus on:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential reactions, such as SNAr and cycloadditions. acs.orgmghpcc.org This can help in understanding whether reactions are likely to be concerted or stepwise and can predict activation energies and product distributions. springernature.com
Prediction of Electronic Properties: Computational methods can be used to calculate key electronic properties such as molecular orbital energies, electron density distribution, and electrostatic potential. mghpcc.org These properties are crucial for understanding the molecule's reactivity and its potential applications in electronic materials.
Virtual Screening for Material Applications: By calculating properties like the HOMO-LUMO gap and charge transport characteristics, it may be possible to predict the suitability of derivatives of this compound for use in organic electronics. acs.org
Machine Learning for Property Prediction: As more data on related compounds becomes available, machine learning models could be trained to predict the properties and reactivity of new derivatives, accelerating the discovery of new functional molecules. researchgate.net
Strategic Applications in the Design and Synthesis of Advanced Materials
The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of advanced materials. molecularcloud.orgnbinno.com
Potential applications in materials science include:
Polymer Synthesis: The nitrile group can be polymerized or copolymerized to create polymers with unique thermal and chemical properties. researchgate.net Additionally, the difluoro and nitro functionalities can be used to tune the electronic and physical properties of the resulting polymers. routledge.comacs.org
Metal-Organic Frameworks (MOFs): The nitrile and nitro groups can act as ligands for the construction of MOFs. researchgate.net The presence of nitro groups has been shown to enhance the selective adsorption of CO2 in MOFs. acs.org Furthermore, MOFs containing nitro compounds have been explored for applications in explosives management. bohrium.com
Organic Electronics: Fluorinated and nitro-containing aromatic compounds are of interest in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The electron-withdrawing nature of the substituents in this compound could lead to materials with desirable electron-transport properties.
The table below summarizes the potential applications in advanced materials:
| Material Class | Potential Role of this compound | Desired Properties Conferred |
| Functional Polymers | Monomer or functional comonomer. researchgate.net | Enhanced thermal stability, tunable electronic properties, chemical resistance. routledge.com |
| Metal-Organic Frameworks (MOFs) | Ligand precursor. researchgate.net | Selective gas adsorption, catalytic activity. acs.org |
| Organic Semiconductors | Building block for electron-transport materials. ossila.com | High electron mobility, suitable energy levels. |
Q & A
Q. What are the standard synthetic routes for 3,5-Difluoro-2-nitrophenylacetonitrile?
The compound is synthesized via substitution and nitration reactions. For example:
- Fluorination : Introduce fluorine atoms to the phenyl ring using electrophilic fluorinating agents (e.g., Selectfluor™).
- Nitrile Formation : React halogenated intermediates with cyanide sources (e.g., KCN or NaCN) under nucleophilic conditions.
- Nitration : Introduce the nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄). Reaction progress is monitored via TLC, and purity is confirmed by NMR and IR spectroscopy .
Q. What spectroscopic methods are used to characterize this compound?
- ¹H/¹⁹F NMR : Distinguish fluorine substituents’ positions (e.g., 3,5-difluoro vs. 2,4-difluoro isomers) via coupling patterns and chemical shifts.
- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2250 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1520 cm⁻¹) groups.
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at 199.1 g/mol) .
Q. What are its key applications in medicinal chemistry?
It serves as a precursor for:
- Bioactive Molecules : Anticancer or antimicrobial agents via nitro group reduction to amines.
- Fluorinated Probes : Stable radiotracers for imaging, leveraging fluorine’s NMR sensitivity .
Advanced Research Questions
Q. How do the nitro and nitrile groups influence competing reaction pathways during reduction?
- Nitro Reduction : Use SnCl₂·2H₂O in ethanol (75°C, 5–7 hours) to reduce nitro to amine without affecting the nitrile group.
- Cyanide Stability : Avoid strong reducing agents (e.g., LiAlH₄), which may reduce nitriles to amines. Optimization requires pH control (alkaline conditions post-reduction) and real-time monitoring via TLC .
Q. How can structural features affect reactivity in cross-coupling reactions?
- Electron-Withdrawing Effects : The nitro group deactivates the ring, directing electrophilic substitutions to meta/para positions.
- Fluorine’s Ortho Effect : Fluorine atoms enhance steric hindrance, influencing regioselectivity in Suzuki-Miyaura couplings. Computational modeling (DFT) is recommended to predict reaction sites .
Q. What strategies mitigate instability of intermediates during multi-step synthesis?
- Low-Temperature Storage : Preserve nitro-amine intermediates at 0–6°C to prevent decomposition.
- In Situ Derivatization : Immediately react unstable intermediates (e.g., diamines) with acylating agents to stabilize them .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points of fluorinated nitrophenol analogs?
- Structural Isomerism : Compare 3-Fluoro-4-nitrophenol (mp 93–95°C) vs. 4-Fluoro-2-nitrophenol (mp 75–77°C). Differences arise from hydrogen bonding and crystal packing.
- Purity Verification : Use HPLC or DSC to confirm if impurities lower observed melting points .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
